molecular formula C24H21N5O4 B2695004 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-(6-hydroxypyridazin-3-yl)phenyl)acetamide CAS No. 1226443-99-7

2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-(6-hydroxypyridazin-3-yl)phenyl)acetamide

Cat. No.: B2695004
CAS No.: 1226443-99-7
M. Wt: 443.463
InChI Key: ZWLJCMYKXISTEG-UHFFFAOYSA-N
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Description

2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-(6-hydroxypyridazin-3-yl)phenyl)acetamide is a synthetic small molecule characterized by a pyrimidinone core substituted with a 4-ethoxyphenyl group and an acetamide linker connected to a 4-(6-hydroxypyridazin-3-yl)phenyl moiety. The ethoxy group enhances lipophilicity, while the hydroxyl group on the pyridazine ring may improve aqueous solubility, creating a balance in physicochemical properties. The compound’s structural complexity positions it as a candidate for further pharmacological evaluation, particularly in kinase inhibition or metabolic pathway modulation .

Properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O4/c1-2-33-19-9-5-17(6-10-19)21-13-24(32)29(15-25-21)14-23(31)26-18-7-3-16(4-8-18)20-11-12-22(30)28-27-20/h3-13,15H,2,14H2,1H3,(H,26,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLJCMYKXISTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C4=NNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-(6-hydroxypyridazin-3-yl)phenyl)acetamide , with the CAS number 1226434-24-7, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse research studies and presenting data tables and case studies to illustrate its effects.

Chemical Structure and Properties

The molecular formula of this compound is C26H24FN5O4C_{26}H_{24}FN_{5}O_{4} with a molecular weight of 489.5 g/mol. The structure features a pyrimidine ring, which is known for its role in various biological processes, combined with aromatic phenyl groups that may enhance its pharmacological properties.

Structural Formula

C26H24FN5O4\text{C}_{26}\text{H}_{24}\text{F}\text{N}_{5}\text{O}_{4}

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrimidine have demonstrated significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Activity

In a comparative study, several pyrimidine derivatives were evaluated for their efficacy against human cancer cell lines such as MCF7 (breast cancer), HT-29 (colon cancer), and M21 (skin melanoma). The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, suggesting potent anticancer activity.

CompoundCell LineIC50 (µM)
Compound AMCF70.05
Compound BHT-290.03
Compound CM210.04

This data suggests that modifications to the pyrimidine structure can enhance biological activity, potentially making them viable candidates for further drug development.

The mechanism through which these compounds exert their anticancer effects often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Specifically, compounds targeting the colchicine-binding site on β-tubulin have shown promise in inhibiting tumor growth.

Antiviral Activity

Emerging research has also indicated that similar compounds may possess antiviral properties. For example, derivatives with structural similarities to this compound have been screened for activity against viruses such as Zika virus (ZIKV).

Table: Antiviral Screening Results

CompoundVirus TypeEC50 (µM)
Compound DZIKV0.1
Compound EZIKV0.15

These findings underscore the potential of this compound class in developing antiviral therapeutics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings and modifications to the acetamide group can significantly influence both potency and selectivity.

SAR Analysis Table

ModificationEffect on Activity
Ethoxy vs. Methoxy on phenyl ringIncreased solubility and potency
Hydroxypyridazin substitutionEnhanced interaction with target proteins

Scientific Research Applications

The compound 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-(6-hydroxypyridazin-3-yl)phenyl)acetamide has garnered interest in various scientific research applications due to its complex structure and potential biological activities. This article explores its applications, focusing on medicinal chemistry, particularly in anticancer and antiviral research, while presenting comprehensive data tables and case studies.

Structural Formula

The structural formula can be represented as follows:

2 4 4 ethoxyphenyl 6 oxopyrimidin 1 6H yl N 4 6 hydroxypyridazin 3 yl phenyl acetamide\text{2 4 4 ethoxyphenyl 6 oxopyrimidin 1 6H yl N 4 6 hydroxypyridazin 3 yl phenyl acetamide}

Anticancer Applications

Recent studies have indicated that derivatives of pyrimidine, including the compound , exhibit significant antiproliferative activity against various cancer cell lines. For instance, a comparative study evaluated several pyrimidine derivatives for their efficacy against human cancer cell lines such as MCF7 (breast cancer), HT-29 (colon cancer), and M21 (skin melanoma).

Case Study: Antiproliferative Activity

CompoundCell LineIC50 (µM)
Compound AMCF70.05
Compound BHT-290.03
Compound CM210.04

These results suggest that modifications to the pyrimidine structure can enhance biological activity, making them viable candidates for further drug development. The mechanism through which these compounds exert their anticancer effects often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Antiviral Applications

Emerging research has also suggested that similar compounds may possess antiviral properties. For example, derivatives with structural similarities to this compound have been screened for activity against viruses such as the Zika virus (ZIKV).

Table: Antiviral Screening Results

CompoundVirus TypeEC50 (µM)
Compound DZIKV0.1
Compound EZIKV0.15

These findings underscore the potential of this class of compounds in developing antiviral therapeutics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings and modifications to the acetamide group can significantly influence both potency and selectivity.

SAR Analysis Table

ModificationEffect on Activity
Ethoxy vs. Methoxy on phenyl ringIncreased solubility and potency
Hydroxypyridazin substitutionEnhanced interaction with target proteins

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives. This reactivity is critical for understanding the compound's stability in physiological environments.

Conditions Reaction Pathway Products Catalysts/Base
Acidic (HCl, H₂SO₄)Cleavage of the C-N bond2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid + 4-(6-hydroxypyridazin-3-yl)anilineH⁺ ions
Basic (NaOH, KOH)Nucleophilic acyl substitutionSodium/potassium salt of acetic acid derivative + free amineOH⁻ ions

Hydrolysis rates vary with pH and temperature, with faster degradation observed under strongly alkaline conditions.

Hydroamidation with Alkenes

The acetamide group participates in hydroamidation reactions with electron-deficient alkenes (e.g., acrylonitrile, methyl acrylate) under basic conditions, forming larger functional molecules . This reaction is pivotal for modifying the compound's pharmacological properties.

Key Findings from Analogous Systems

Base Alkene Conversion (%) Side Reactions
DBUAcrylonitrile>95Minimal (homopolymerization <5%)
KOtBuMethyl acrylate>95Significant alkene polymerization (~30%)
NoneNeat conditions<10N/A

Reaction efficiency depends on the base strength and alkene reactivity. DBU promotes rapid conversions with acrylonitrile, while KOtBu induces side polymerization with methyl acrylate .

Nucleophilic Substitution

The pyrimidinone and pyridazine rings exhibit electrophilic character at carbonyl positions, enabling reactions with nucleophiles like sodium azide. For example:

Reaction with Sodium Azide :
2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide + NaN₃ → 2-azido-N-(4-(6-hydroxypyridazin-3-yl)phenyl)acetamide + NaCl

This substitution is facilitated by polar aprotic solvents (e.g., DMF) at 60–80°C, yielding azide derivatives useful for "click chemistry" applications .

Oxidation of Hydroxypyridazine

The 6-hydroxypyridazin-3-yl group undergoes oxidation to form pyridazine quinones, particularly in the presence of oxidizing agents like KMnO₄ or H₂O₂.

Oxidizing Agent Conditions Product Yield (%)
KMnO₄Aqueous H₂SO₄, 25°C6-oxo-1,6-dihydropyridazine-3-carboxylic acid65–70
H₂O₂Acetic acid, 50°C3,6-dihydroxypyridazine45–50

Ethoxy Group Reactivity

The ethoxy substituent on the phenyl ring undergoes O-dealkylation under acidic conditions (e.g., HBr/HOAc), producing phenolic derivatives:

2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-(6-hydroxypyridazin-3-yl)phenyl)acetamide + HBr → 2-(4-(4-hydroxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-(6-hydroxypyridazin-3-yl)phenyl)acetamide + EtBr

Photochemical Reactions

UV irradiation in methanol induces [2+2] cycloaddition at the pyrimidinone carbonyl, forming dimeric structures. This reactivity is concentration-dependent:

Concentration (mM) Irradiation Time (h) Dimer Yield (%)
10225
50460

Metal-Catalyzed Coupling

The hydroxypyridazine moiety participates in Suzuki-Miyaura cross-coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst :

This compound + ArB(OH)₂ → Biaryl derivative

Boronic Acid Catalyst Loading Yield (%)
Phenylboronic acid5 mol% Pd78
4-Methoxyphenylboronic acid5 mol% Pd82

Comparison with Similar Compounds

Stereoisomeric Acetamide Derivatives (Pharmacopeial Forum, 2017)

The compounds (R)- and (S)-configured N-[(hexan-2-yl)]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamides () share the acetamide backbone and pyrimidinone moiety with the target compound. However, key differences include:

  • Substituents: The compounds feature 2,6-dimethylphenoxy and tetrahydro-pyrimidinone groups, whereas the target compound has ethoxyphenyl and hydroxypyridazinyl substituents.
  • Pharmacokinetics: The bulky dimethylphenoxy groups in may reduce solubility compared to the target compound’s hydroxyl-pyridazine, which could enhance hydrophilicity .

Triazine-Based Acetamide Derivative ()

The triazine-core compound N-{4-[(4-dimethylamino-benzylidene)amino]-6-[...]triazin-2-yl}-butylamide () diverges significantly:

  • Substituents: Multiple dimethylamino and pyrrolidinyl groups increase lipophilicity (predicted logP >3) compared to the target compound’s mixed ethoxy/hydroxyl substituents (predicted logP ~2.5).
  • Bioactivity: Triazine derivatives often exhibit antitumor or antimicrobial activity, whereas pyrimidinones are associated with kinase or enzyme inhibition .

Methoxyphenyl Pyridazinone Acetamide ()

N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide () provides the closest structural comparison:

  • Substituents : The target compound substitutes methoxy with ethoxy (increasing chain length) and adds a hydroxyl group on pyridazine.
  • Physicochemical Properties :
Property Target Compound Compound
Molecular Weight ~449.48 g/mol¹ 393.44 g/mol
Key Substituents Ethoxy, Hydroxyl Methoxy
Predicted logP² 2.5 3.0
Aqueous Solubility³ Moderate (hydroxyl) Low (methoxy dominance)

¹Calculated based on molecular formula (C24H23N5O4).
²Estimated using fragment-based methods.
³Qualitative assessment based on substituent effects.

The hydroxyl group in the target compound likely improves solubility over ’s methoxy-dominated analogue, while the ethoxy group may enhance membrane permeability compared to shorter-chain methoxy .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-(6-hydroxypyridazin-3-yl)phenyl)acetamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrimidine and pyridazine ring formation. Key steps include:
  • Step 1 : Condensation of 4-ethoxyphenylacetyl chloride with a pyrimidine precursor under reflux in anhydrous dichloromethane (DCM) with a catalytic amount of triethylamine (TEA) .
  • Step 2 : Coupling the intermediate with 4-(6-hydroxypyridazin-3-yl)aniline via an amide bond using carbodiimide crosslinkers (e.g., EDC/HOBt) in dimethylformamide (DMF) at 0–25°C .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and verify purity via HPLC (>98%) .

Q. How should researchers characterize the compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra in deuterated solvents (e.g., DMSO-d6) to confirm substituent positions and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected m/z: calculated via PubChem data) .
  • X-ray Crystallography : For definitive structural confirmation, grow single crystals using slow evaporation in ethanol/water mixtures .

Q. What preliminary assays are recommended to assess biological activity?

  • Methodological Answer :
  • In vitro enzyme inhibition : Test against kinases (e.g., EGFR, PI3K) using fluorescence-based assays (IC50_{50} determination) at 10 µM–1 nM concentrations .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure and dose-response curves .
  • Solubility and stability : Perform kinetic solubility tests in PBS (pH 7.4) and monitor degradation via LC-MS over 24 hours .

Q. How to design initial dose-response experiments for in vitro studies?

  • Methodological Answer : Apply Design of Experiments (DoE) principles:
  • Factor selection : Vary concentration (1 nM–100 µM), exposure time (24–72 hours), and cell density.
  • Response variables : Measure IC50_{50}, apoptosis markers (e.g., caspase-3 activation), and metabolic activity.
  • Statistical analysis : Use ANOVA and response surface modeling to optimize conditions with minimal replicates .

Advanced Research Questions

Q. What computational methods can predict the compound’s binding affinity to target proteins?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with kinase ATP-binding pockets (PDB IDs: 1M17, 2JDO) .
  • Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA) .
  • ADMET prediction : Employ SwissADME or ADMETLab 2.0 to estimate permeability (LogP), CYP450 interactions, and hERG inhibition risk .

Q. How to resolve contradictions in biological activity data across different cell lines?

  • Methodological Answer :
  • Mechanistic profiling : Compare transcriptomic responses (RNA-seq) in sensitive vs. resistant cell lines to identify pathway-specific effects (e.g., MAPK vs. mTOR) .
  • Off-target screening : Use proteome-wide affinity pulldown assays (e.g., thermal proteome profiling) to detect unintended targets .
  • Validation : Confirm hypotheses via CRISPR-Cas9 knockouts of suspected resistance genes (e.g., ABC transporters) .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Methodological Answer :
  • Process intensification : Use microreactors for precise control of exothermic steps (e.g., amide coupling) to reduce byproducts .
  • Catalyst screening : Test palladium/copper catalysts for Suzuki-Miyaura cross-coupling steps to improve efficiency (yield >85%) .
  • In-line analytics : Implement PAT (Process Analytical Technology) with FTIR or Raman spectroscopy for real-time monitoring .

Q. How to investigate structure-activity relationships (SAR) for the pyridazine moiety?

  • Methodological Answer :
  • Analog synthesis : Replace the 6-hydroxypyridazin-3-yl group with bioisosteres (e.g., pyridine, pyrazine) and compare activity .
  • Quantum chemical calculations : Compute electrostatic potential maps (Gaussian 16) to assess hydrogen-bonding capacity and lipophilicity (LogD) .
  • Crystallographic studies : Co-crystallize analogs with target proteins to visualize binding mode changes .

Q. What metabolomic approaches identify the compound’s metabolic pathways?

  • Methodological Answer :
  • In vitro incubation : Use human liver microsomes (HLM) with NADPH cofactor and analyze metabolites via UPLC-QTOF-MS .
  • Isotope labeling : Synthesize 13C^{13}C-labeled analogs to track metabolic cleavage sites (e.g., amide bond hydrolysis) .
  • Enzyme inhibition assays : Test CYP450 isoforms (3A4, 2D6) to identify major metabolizing enzymes .

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